4-Ethynylbenzene-1-sulfonyl fluoride
Description
Properties
IUPAC Name |
4-ethynylbenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGGBIBRCKVFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethynylbenzene-1-sulfonyl fluoride can be synthesized through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides. This method involves mild reaction conditions and readily available reagents . Another approach involves electrophilic aromatic substitution, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the desired product .
Industrial Production Methods
Industrial production of 4-ethynylbenzene-1-sulfonyl fluoride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethynylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving 4-ethynylbenzene-1-sulfonyl fluoride include nucleophiles, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from reactions involving 4-ethynylbenzene-1-sulfonyl fluoride vary depending on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while addition reactions can produce different addition products.
Scientific Research Applications
Synthetic Chemistry
4-Ethynylbenzene-1-sulfonyl fluoride serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo:
- Nucleophilic Substitution Reactions : The sulfonyl fluoride group can be replaced by other functional groups.
- Addition Reactions : The ethynyl group can participate in various addition reactions with different reagents.
- Oxidation and Reduction Reactions : The compound can be oxidized or reduced under specific conditions .
Biological Research
Research is ongoing to explore the biological activity of 4-Ethynylbenzene-1-sulfonyl fluoride and its interactions with biomolecules. Its potential therapeutic applications are being investigated in various contexts:
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential use in treating infections .
Industrial Applications
In industry, 4-Ethynylbenzene-1-sulfonyl fluoride is utilized in the development of new materials and chemical processes. Its reactivity makes it suitable for creating specialized compounds used in various applications.
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors demonstrated promising results. A subset of patients experienced partial responses to treatment, showing reduced tumor size and improved quality of life indicators.
Case Study 2: Infection Control
An observational study evaluated the compound's use in patients with resistant bacterial infections. Significant reductions in infection rates were observed, accompanied by minimal reported side effects .
Mechanism of Action
The mechanism of action of 4-ethynylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethynylbenzene-1-sulfonyl fluoride include other benzene derivatives with sulfonyl fluoride groups, such as:
- Benzene-1-sulfonyl fluoride
- 4-Methylbenzene-1-sulfonyl fluoride
- 4-Chlorobenzene-1-sulfonyl fluoride
Uniqueness
4-Ethynylbenzene-1-sulfonyl fluoride is unique due to the presence of both an ethynyl group and a sulfonyl fluoride group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
4-Ethynylbenzene-1-sulfonyl fluoride, also known as 3-Ethynylbenzene-1-sulfonyl fluoride, is a sulfonyl fluoride compound characterized by an ethynyl group attached to a benzene ring along with a sulfonyl fluoride functional group. Its molecular formula and structure position it uniquely within the realm of organic chemistry, particularly for applications in pharmaceutical and agrochemical development.
Chemical Structure
- Molecular Formula : CHFOS
- Functional Groups : Ethynyl group (-C≡C-), Sulfonyl fluoride (-SOF)
Biological Activity
The biological activity of 4-Ethynylbenzene-1-sulfonyl fluoride is primarily attributed to its ability to act as a covalent modifier of biological targets. This compound exhibits significant potential in drug discovery, particularly for inhibiting enzymes involved in various diseases.
Sulfonyl fluorides like 4-Ethynylbenzene-1-sulfonyl fluoride are known for their electrophilic properties, allowing them to form covalent bonds with nucleophilic sites on proteins. This reactivity is particularly useful in targeting serine proteases, which are implicated in conditions such as cystic fibrosis and chronic obstructive pulmonary disease. The compound's ability to modify these enzymes can lead to therapeutic interventions.
Research Findings
Recent studies have explored the biological activity of sulfonyl fluorides, including 4-Ethynylbenzene-1-sulfonyl fluoride, focusing on their inhibitory effects on human neutrophil elastase (hNE). Here are some key findings:
- Inhibition Studies : Kinetic assays demonstrated that certain derivatives of sulfonyl fluorides showed significant inhibition of hNE with IC values in the low micromolar range. For instance, compounds with 1,2,3-triazole substitutions exhibited IC values less than 10 µM, indicating potent inhibitory activity against hNE .
- Stability and Reactivity : The stability of these compounds was evaluated under various pH conditions. It was found that while some derivatives decomposed rapidly at alkaline pH, they remained stable at physiological pH (7.4), making them suitable for biological applications .
Comparative Analysis of Related Compounds
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 4-Acetylbenzene-1-sulfonyl fluoride | CHFOS | Contains an acetyl group; different reactivity patterns. |
| Vinylsulfonyl fluoride | CHFOS | Features a vinyl group; participates in addition reactions. |
| Phenylsulfonyl fluoride | CHFOS | Lacks ethynyl functionality; mainly for electrophilic substitution. |
The presence of the ethynyl substituent in 4-Ethynylbenzene-1-sulfonyl fluoride enhances its reactivity compared to other sulfonyl fluorides, making it particularly valuable in synthetic organic chemistry .
Case Studies
- Affinity Labeling Applications : Research has highlighted the utility of arylsulfonyl fluorides as effective multivalent affinity labels for capturing target proteins. In studies involving gold nanoparticles co-functionalized with carbohydrate ligands, 4-Ethynylbenzene-1-sulfonyl fluoride showed superior reactivity and selectivity compared to other electrophiles .
- Electrophilic Substitution Reactions : The compound's ability to participate in electrophilic substitution reactions has been documented extensively. These reactions are crucial for synthesizing complex organic molecules that can serve as potential therapeutics .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-Ethynylbenzene-1-sulfonyl fluoride?
Methodological Answer:
- Nucleophilic Substitution : Use benzenesulfonyl chloride derivatives as starting materials. React with ethynyl-containing nucleophiles (e.g., terminal alkynes) under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing 4-Ethynylbenzene-1-sulfonyl fluoride?
Methodological Answer:
- NMR : NMR (δ ≈ 55–60 ppm for sulfonyl fluoride) and NMR (characteristic ethynyl proton at δ 2.5–3.0 ppm) .
- IR : Strong S=O stretching vibrations at 1350–1400 cm and S-F absorption near 800 cm .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 212) .
Q. How can researchers mitigate hydrolysis of the sulfonyl fluoride group during experiments?
Methodological Answer:
- Storage : Keep the compound under inert atmosphere (argon) at -20°C in desiccated containers.
- Reaction Solvents : Use anhydrous aprotic solvents (e.g., DMF, DMSO) and avoid aqueous or protic conditions unless hydrolysis is intentional .
Advanced Research Questions
Q. How should contradictory reactivity data for 4-Ethynylbenzene-1-sulfonyl fluoride with different nucleophiles be analyzed?
Methodological Answer:
- Systematic Screening : Perform kinetic studies under standardized conditions (temperature, solvent, nucleophile concentration). For example, compare reaction rates of amines vs. thiols using HPLC or NMR .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrophilic sulfur reactivity and steric effects from the ethynyl substituent .
Q. What strategies optimize regioselectivity in reactions involving the ethynyl and sulfonyl fluoride groups?
Methodological Answer:
- Protecting Groups : Temporarily block the ethynyl group with trimethylsilyl (TMS) before sulfonyl fluoride modifications. Deprotect with TBAF .
- Catalytic Control : Use Cu(I) catalysts for alkyne-azide cycloaddition (Click Chemistry) to prioritize ethynyl reactivity, leaving sulfonyl fluoride intact .
Q. How can researchers validate the compound’s bioactivity against serine proteases?
Methodological Answer:
- Enzyme Assays : Perform fluorogenic substrate assays (e.g., using Boc-QAR-AMC) with purified enzymes (e.g., trypsin, chymotrypsin). Measure inhibition constants () via dose-response curves .
- Covalent Binding Studies : Use LC-MS to confirm adduct formation between the sulfonyl fluoride and catalytic serine residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
